

# Physicochemical Properties of 2'-Trifluoromethyl-biphenyl-3-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid

Cat. No.: B069591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** (CAS No. 168618-48-2). The information is compiled to support research, development, and drug discovery activities.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **2'-Trifluoromethyl-biphenyl-3-carboxylic acid**. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C <sub>14</sub> H <sub>9</sub> F <sub>3</sub> O <sub>2</sub> | [1]    |
| Molecular Weight  | 266.21 g/mol   | [1]    |
| CAS Number        | 168618-48-2  | [1]    |
| Boiling Point     | 398.2 ± 42.0 °C (Predicted)                                  | [2]    |
| Density           | 1.326 ± 0.06 g/cm <sup>3</sup> (Predicted)                   | [2]    |
| pKa               | 4.04 ± 0.10 (Predicted)                                      | [2]    |
| Solubility        | 0.029 g/L (at 25 °C)<br>(Calculated)                         |        |
| Appearance        | Solid (Form not specified)                                   | [3][4] |

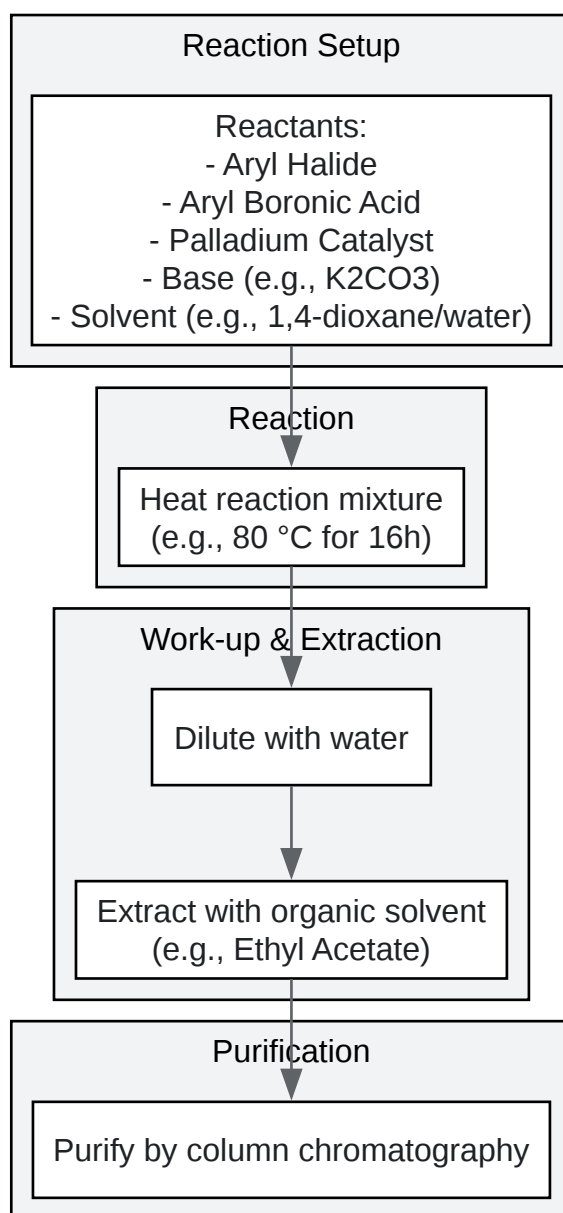
## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters and for the synthesis and purification of biphenyl carboxylic acids are outlined below. These are generalized protocols and may require optimization for the specific compound.

### Synthesis via Suzuki-Miyaura Coupling

A common method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid with a halide catalyzed by a palladium complex.

Workflow for Suzuki-Miyaura Coupling:



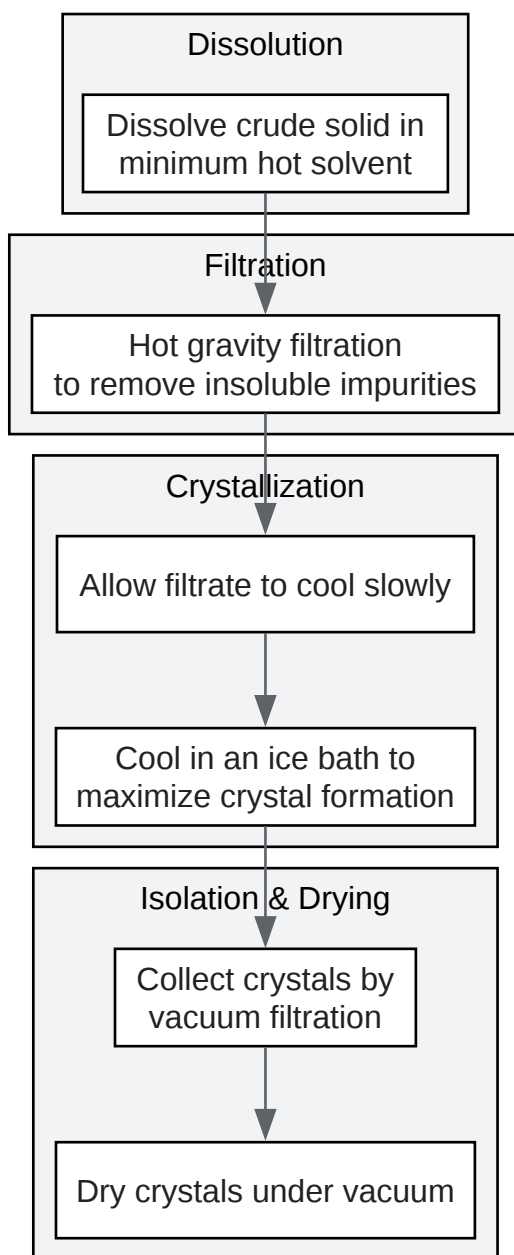
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Synthetic workflow for biphenyl carboxylic acids.

## Purification by Recrystallization

Recrystallization is a standard procedure for the purification of solid organic compounds like carboxylic acids. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Workflow for Recrystallization:



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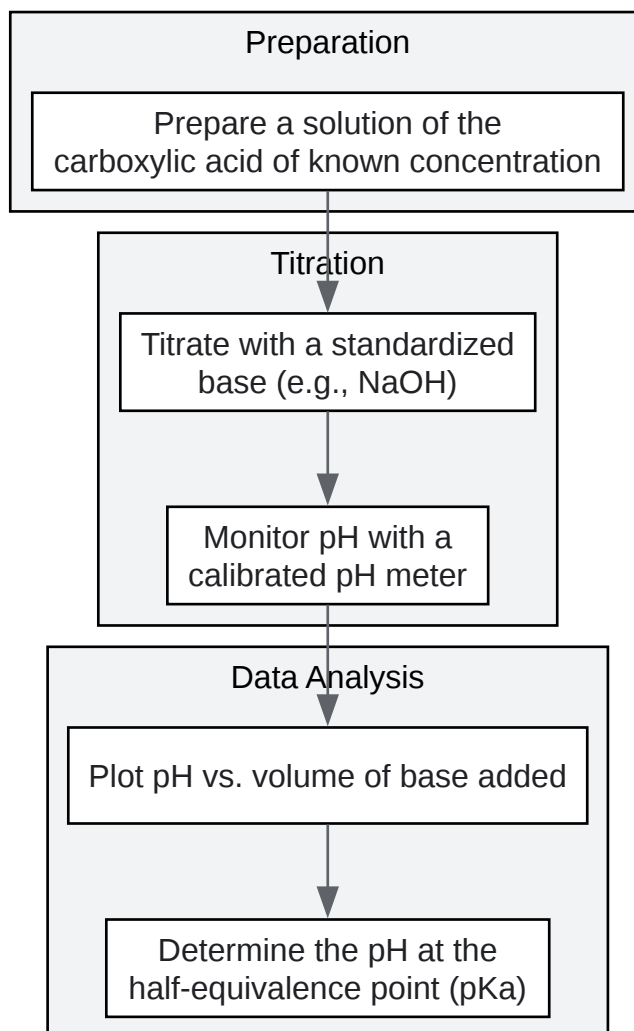
Purification of a solid carboxylic acid by recrystallization.

## Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This involves titrating a solution of the acid with a standard basic solution and

monitoring the pH change.

Workflow for pKa Determination:



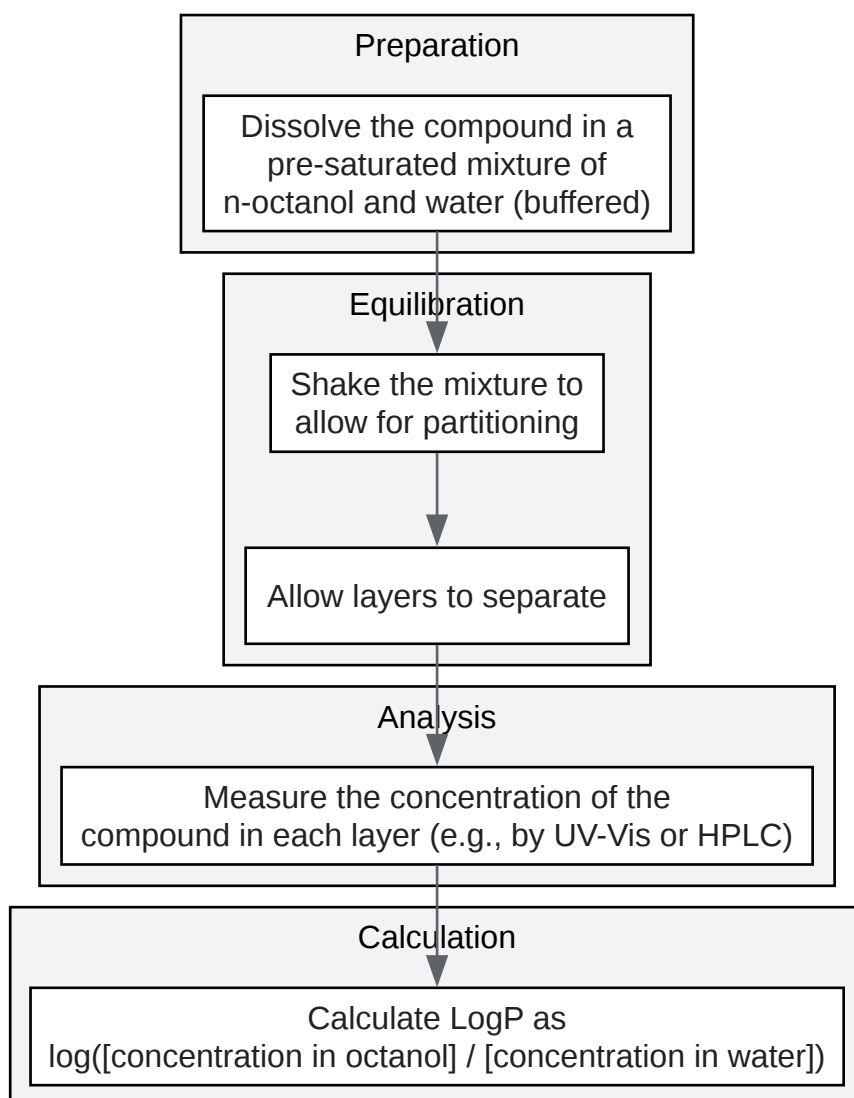
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Determination of pKa by potentiometric titration.

## Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional and reliable way to determine this value.

Workflow for LogP Determination:



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## References

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